6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one
Description
Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
6-bromo-4-methylthieno[3,2-b]pyridin-7-one |
InChI |
InChI=1S/C8H6BrNOS/c1-10-4-5(9)7(11)8-6(10)2-3-12-8/h2-4H,1H3 |
InChI Key |
IOUPREDWGSYGLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-3-methylthiophene with a suitable nitrile under acidic conditions to form the desired thienopyridine ring system. The reaction conditions often require elevated temperatures and the presence of a strong acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized thienopyridine derivatives.
Scientific Research Applications
6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituent positions, ring fusion patterns, or heteroatom arrangements. Below is a comparative analysis:
Physicochemical Properties
- Solubility : The methyl group in the target compound increases lipophilicity (logP ~2.5) compared to the parent structure (logP ~1.8), enhancing membrane permeability .
- Stability : Bromine at C6 stabilizes the ring against electrophilic attack but may undergo nucleophilic substitution under basic conditions.
Spectral Data Comparison
Biological Activity
6-Bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
The molecular formula for this compound is , with a molecular weight of approximately 232.11 g/mol. The compound features a thieno-pyridine structure that contributes to its reactivity and biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thienopyridinones have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate the potency of these compounds in inhibiting microbial growth .
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 8 - 32 | Antibacterial |
| 4-Methyl-5-(2-furanyl)-thieno[2,3-d]pyrimidin-4-one | 16 - 64 | Antimycobacterial |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines at low micromolar concentrations. For example, one study reported IC50 values ranging from 1.1 to 4.7 µM against HeLa cells, indicating a selective cytotoxic effect on cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs) .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HeLa | 1.1 | High |
| L1210 | 2.8 | Moderate |
| CEM | 2.3 | Moderate |
The mechanism underlying the biological activity of this compound involves the inhibition of tubulin polymerization, which is critical for cell division. Compounds that share structural similarities with this compound have been shown to disrupt the microtubule dynamics essential for mitosis, leading to cell cycle arrest in the G2/M phase .
Case Studies
- Anticancer Study : A study conducted on various cancer cell lines demonstrated that derivatives of thienopyridinones could effectively inhibit tumor growth by interfering with microtubule assembly. The findings highlighted the potential of these compounds as chemotherapeutic agents in cancer treatment.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of thienopyridinones against Mycobacterium tuberculosis and other pathogens. The results indicated significant activity against these strains, suggesting potential applications in treating infectious diseases.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 6-bromo-4-methyl-thieno[3,2-b]pyridin-7-one?
Answer:
The synthesis typically involves bromination of a preformed thienopyridinone scaffold. For example:
- Step 1: Preparation of the thienopyridinone core via cyclization of substituted thiophene and pyridine precursors under acidic conditions (e.g., HOAc/H₂O) .
- Step 2: Bromination at the 6-position using brominating agents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or HOAc) .
- Step 3: Methylation at the 4-position via alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Key Considerations: Reaction temperature (0–5°C for bromination ), solvent polarity, and protecting group strategies to avoid over-bromination.
Advanced: How does bromine substitution at position 6 influence the electronic properties and reactivity of the thienopyridine ring system?
Answer:
Bromine, as an electron-withdrawing group, alters the electron density distribution:
- Electrophilic Reactivity: The 6-bromo substituent directs electrophilic substitution to the 5-position due to meta-directing effects, enabling regioselective functionalization .
- Computational Insights: Density Functional Theory (DFT) studies reveal reduced HOMO-LUMO gaps in brominated derivatives, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Spectroscopic Evidence: NMR chemical shifts (e.g., deshielded protons near Br) and IR absorption bands (C-Br stretching at ~550 cm⁻¹) confirm electronic perturbations .
Basic: What analytical techniques are critical for characterizing 6-bromo-4-methyl-thieno[3,2-b]pyridin-7-one?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify substitution patterns (e.g., methyl resonance at δ ~2.5 ppm, Br-induced deshielding in adjacent protons) .
- Mass Spectrometry (HRMS): Confirms molecular weight (theoretical: 257.04 g/mol for C₈H₆BrNOS) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography: Resolves crystal packing effects (e.g., dihedral angles between thiophene and pyridinone rings) and hydrogen-bonding networks .
Advanced: How can contradictory biological activity data for thienopyridinone derivatives be resolved in structure-activity relationship (SAR) studies?
Answer:
- Systematic Substituent Variation: Compare analogs with Br at positions 4 vs. 6 (e.g., 4-bromo derivatives show enhanced kinase inhibition , while 6-bromo may alter solubility or binding kinetics).
- In Silico Docking: Molecular dynamics simulations predict binding modes; Br at 6 may sterically hinder interactions with kinase active sites .
- Experimental Validation: Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
Basic: What are the recommended storage conditions for 6-bromo-4-methyl-thieno[3,2-b]pyridin-7-one?
Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the lactam ring .
- Light Sensitivity: Protect from UV exposure due to bromine’s photolability .
- Solubility Data: Soluble in DMSO (>10 mM) but limited in aqueous buffers; prepare stock solutions fresh to avoid precipitation .
Advanced: What strategies optimize the yield of 6-bromo-4-methyl-thieno[3,2-b]pyridin-7-one in multistep syntheses?
Answer:
- Protecting Groups: Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during bromination .
- Catalytic Systems: Employ Pd catalysts for regioselective C–H activation in late-stage functionalization .
- Purification: Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) .
Basic: What are the known biological targets or pathways modulated by thieno[3,2-b]pyridin-7-one derivatives?
Answer:
- Kinase Inhibition: Brominated derivatives (e.g., 4-bromo analogs) inhibit tyrosine kinases (IC₅₀ ~50 nM) via competitive ATP binding .
- Anticancer Activity: Induce apoptosis in cancer cell lines (e.g., MCF-7) through ROS generation and caspase-3 activation .
- Antimicrobial Effects: Disrupt bacterial membrane integrity (MIC ~8 µg/mL against S. aureus) .
Advanced: How do crystallographic studies inform the design of thienopyridinone-based inhibitors?
Answer:
- Crystal Packing: Bromine’s van der Waals radius (1.85 Å) influences intermolecular distances (e.g., Br⋯π interactions stabilize dimeric forms ).
- Torsional Angles: Methyl at position 4 introduces steric hindrance, flattening the thienopyridinone ring (r.m.s. deviation <0.01 Å ).
- Hydrogen Bonding: N–H⋯O=C interactions (2.8–3.0 Å) guide co-crystallization with target proteins .
Basic: What safety precautions are necessary when handling 6-bromo-4-methyl-thieno[3,2-b]pyridin-7-one?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation: Perform reactions in fume hoods due to potential bromine vapor release .
- Waste Disposal: Neutralize acidic byproducts (e.g., HBr) with NaHCO₃ before disposal .
Advanced: What computational tools predict the metabolic stability of 6-bromo-4-methyl-thieno[3,2-b]pyridin-7-one?
Answer:
- ADMET Prediction: Software like Schrödinger’s QikProp estimates metabolic lability (e.g., CYP3A4-mediated demethylation ).
- Density Functional Theory (DFT): Calculates bond dissociation energies (BDEs) for Br–C bonds (~65 kcal/mol), indicating susceptibility to nucleophilic substitution .
- In Vitro Validation: Microsomal stability assays (e.g., human liver microsomes) confirm half-life (t₁/₂) predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
